molecular formula C12H16ClNO2 B6285127 (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 637014-36-9

(3R,4R)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6285127
CAS No.: 637014-36-9
M. Wt: 241.7
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Description

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . This compound is a hydrochloride salt of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid, which is a chiral molecule with specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

  • Benzylamine: is reacted with succinic anhydride to form benzylsuccinic acid .

  • The benzylsuccinic acid undergoes reduction to produce benzylsuccinol .

  • The benzylsuccinol is then subjected to cyclization to form 4-benzylpyrrolidine-3-carboxylic acid .

  • Finally, the carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to ensure high yield and purity. Large-scale production may also employ continuous flow reactors and other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidation can produce carboxylic acids, aldehydes, or ketones.

  • Reduction: Reduction can yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different benzyl derivatives.

Scientific Research Applications

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride: has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: It can be employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (3R,4R)-4-benzylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

(3R,4R)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride: can be compared with other similar compounds, such as:

  • (3S,4S)-4-Benzylpyrrolidine-3-carboxylic acid hydrochloride: This is the enantiomer of the compound, with opposite stereochemistry.

  • 4-Benzylpyrrolidine-3-carboxylic acid: The free acid form without the hydrochloride salt.

  • Other benzyl derivatives: Compounds with similar benzyl groups but different core structures.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which can influence its biological activity and chemical reactivity. The chiral nature of the compound makes it valuable in asymmetric synthesis and drug development.

Properties

CAS No.

637014-36-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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